molecular formula C12H15ClN2O2 B6238083 tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1393563-36-4

tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B6238083
CAS No.: 1393563-36-4
M. Wt: 254.7
InChI Key:
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Description

Tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a chemical compound with a complex structure that includes a pyrrolopyridine core and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a pyrrole derivative, followed by chlorination and esterification. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrrolopyridine core to more oxidized derivatives.

  • Reduction: : Reduction of the chloro group to produce different derivatives.

  • Substitution: : Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often requiring a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include oxidized pyrrolopyridine derivatives, reduced chloro derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is unique due to its specific structural features, such as the tert-butyl ester group and the chloro-substituted pyrrolopyridine core. Similar compounds include:

  • Tert-butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

  • Tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

  • Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Properties

CAS No.

1393563-36-4

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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